4-Chloro-2-fluorobenzotrichloride

Description

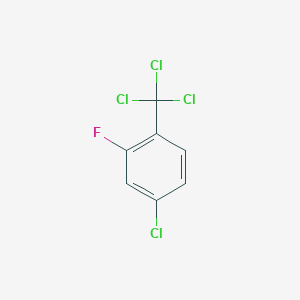

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-1-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4F/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYJYVSUQNUQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596602 | |

| Record name | 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179111-13-8 | |

| Record name | 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Chloro-2-fluorobenzotrichloride

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-fluorobenzotrichloride

In the landscape of modern chemical synthesis, halogenated aromatic compounds serve as foundational building blocks for a vast array of high-value products. Among these, this compound (C₇H₃Cl₄F) emerges as a pivotal, yet specialized, chemical intermediate. Its unique substitution pattern—a trifecta of electron-withdrawing groups (-Cl, -F, -CCl₃) on a benzene ring—imparts a distinct reactivity profile, making it a highly sought-after precursor in the pharmaceutical, agrochemical, and specialty materials sectors.[1][2]

The trichloromethyl (-CCl₃) group is a versatile functional handle, readily converted into a trifluoromethyl (-CF₃) group or a carboxylic acid (-COOH) moiety. This versatility, combined with the directing effects of the chloro and fluoro substituents, allows synthetic chemists to construct complex molecular architectures with high regioselectivity. Consequently, this compound is instrumental in the development of novel herbicides, pesticides, and active pharmaceutical ingredients (APIs).[2][3][4] This guide provides a comprehensive overview of a robust synthetic pathway to this compound and the rigorous analytical methodologies required to validate its structure and purity.

Part 1: Synthesis of this compound

The most direct and industrially scalable approach to synthesizing this compound is through the exhaustive free-radical photochlorination of the methyl group of 4-chloro-2-fluorotoluene. This method leverages readily available starting materials and well-established reaction principles.

Mechanistic Rationale

The core of the synthesis is a free-radical chain reaction initiated by ultraviolet (UV) light. UV radiation facilitates the homolytic cleavage of molecular chlorine (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals then propagate a chain reaction by abstracting hydrogen atoms from the methyl group of the starting material, 4-chloro-2-fluorotoluene. The resulting benzylic radical is stabilized by the aromatic ring and reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, continuing the cycle. The reaction proceeds stepwise until all three hydrogens on the methyl group are replaced by chlorine atoms. The use of a slight excess of chlorine and continuous UV irradiation ensures the reaction goes to completion, maximizing the yield of the desired trichlorinated product.

Experimental Protocol: Free-Radical Photochlorination

This protocol describes the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-Chloro-2-fluorotoluene (C₇H₆ClF)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

A three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer.

-

A UV immersion lamp (a 500W high-pressure mercury lamp is suitable).

-

A gas flow meter to monitor chlorine input.

-

A trap containing a sodium hydroxide solution to neutralize excess chlorine gas.

Procedure:

-

Reaction Setup: Charge the three-necked flask with 4-chloro-2-fluorotoluene (e.g., 144.5 g, 1.0 mol). Begin stirring and purge the system with nitrogen gas to remove air and moisture.

-

Initiation: Heat the reaction vessel to 70-80°C. Once the temperature is stable, turn on the UV lamp.

-

Chlorination: Introduce a steady stream of chlorine gas below the liquid surface. The reaction is exothermic, and the temperature should be maintained between 70-90°C using a cooling bath if necessary.[5]

-

Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC). Periodically take small aliquots from the reaction mixture to check for the disappearance of the starting material and the intermediate mono- and di-chlorinated species.

-

Completion: Continue the chlorine feed until GC analysis shows that the conversion of 4-chloro-2-fluorotoluene is greater than 99.5%.

-

Work-up: Once the reaction is complete, turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen gas to remove any dissolved HCl and excess chlorine.

-

Neutralization: Cool the crude product to room temperature. Wash the organic layer sequentially with a 5% aqueous solution of sodium carbonate and then with water to remove acidic byproducts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a high-purity product.

Caption: Workflow for the synthesis of this compound.

Part 2: Characterization and Structural Elucidation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic methods provides a self-validating system for this purpose.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 179111-13-8 | [6][7][8] |

| Molecular Formula | C₇H₃Cl₄F | [8] |

| Molecular Weight | 247.91 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | [10] |

| Boiling Point | ~260.0 °C at 760 mmHg (Predicted) | [9] |

| Density | ~1.579 g/cm³ (Predicted) | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only in the aromatic region. Based on the substitution pattern and known substituent effects, the three aromatic protons would appear as distinct multiplets. The proton ortho to the fluorine (at C6) will show coupling to the fluorine atom. The proton between the chloro and trichloromethyl groups (at C3) and the remaining proton (at C5) will also exhibit characteristic splitting patterns based on their coupling with adjacent protons and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation. It should display seven distinct signals: six for the aromatic carbons and one for the quaternary CCl₃ carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens, with the carbon attached to fluorine showing a large C-F coupling constant.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak: The key diagnostic feature in the mass spectrum of this compound is the isotopic cluster for the molecular ion (M⁺). Due to the natural abundance of two stable chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a compound with four chlorine atoms will exhibit a distinctive pattern of peaks at M, M+2, M+4, M+6, and M+8.[11] The relative intensities of these peaks can be calculated and compared to the experimental spectrum to confirm the presence of four chlorine atoms.[11]

-

Fragmentation: Common fragmentation pathways would include the loss of chlorine radicals (•Cl) and the cleavage of the C-C bond to lose the •CCl₃ radical, leading to characteristic daughter ions that further validate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Aromatic C-H Stretching: Weak to medium bands are expected in the 3000-3100 cm⁻¹ region.

-

Aromatic C=C Stretching: Several sharp bands of variable intensity will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-Cl Stretching: Strong absorptions corresponding to the aryl C-Cl and the C-Cl bonds of the trichloromethyl group are expected in the fingerprint region, typically between 600-800 cm⁻¹.[12]

-

C-F Stretching: A strong, characteristic absorption band for the aryl C-F bond is expected in the 1200-1300 cm⁻¹ region.[12]

The collective data from these analytical techniques provides an unambiguous confirmation of the successful synthesis of high-purity this compound, ensuring its suitability for downstream applications in research and development.

References

- Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

-

Bromchem Laboratories. 4 Chloro Benzotrichloride | Manufacturer, Supplier from Anand. [Link]

- Google Patents. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride.

-

PubChem. 2-Chloro-4-fluorobenzotrichloride | C7H3Cl4F | CID 20158503. [Link]

-

ResearchGate. (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]

-

PubMed Central. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

-

European Patent Office. Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1. [Link]

- Google Patents. CN103787825A - P-chlorobenzotrifluoride synthesizing method.

-

NIST WebBook. Benzoyl chloride, 4-chloro-. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

PubChem. 4-Chlorobenzotrichloride | C7H4Cl4 | CID 21277. [Link]

- Google Patents. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

-

YouTube. Chloro pattern in Mass Spectrometry. [Link]

Sources

- 1. 4-chlorobenzotrifluoride | 98-56-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. bromchemlaboratories.in [bromchemlaboratories.in]

- 3. nbinno.com [nbinno.com]

- 4. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]

- 5. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 6. This compound | 179111-13-8 [chemicalbook.com]

- 7. 4-Chloro-2-fluorobenzotrifluoride | 94444-59-4 [amp.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 179111-13-8 [m.chemicalbook.com]

- 10. 4-Chlorobenzotrichloride | C7H4Cl4 | CID 21277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

physicochemical properties of 4-Chloro-2-fluorobenzotrichloride

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility is intrinsically linked to the unique reactivity conferred by the trichloromethyl group and the specific substitution pattern on the benzene ring. This guide provides a detailed examination of the core physicochemical properties of this compound, offering both theoretical predictions and outlining the experimental methodologies required for empirical validation. As a self-validating technical document, it emphasizes the causal relationships between molecular structure and observable properties, providing researchers with the foundational knowledge necessary for its effective application in complex synthetic pathways.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the cornerstone of all subsequent research and development. This compound is systematically identified by its chemical structure and internationally recognized identifiers.

-

Chemical Name: 4-Chloro-2-fluoro-1-(trichloromethyl)benzene

The structure consists of a benzene ring substituted with a fluorine atom at position 2, a chlorine atom at position 4, and a trichloromethyl (-CCl₃) group at position 1. This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity and physical properties.

Synthesis and Chemical Reactivity

While specific synthesis documentation for this compound is not widely published, its structure strongly suggests a synthesis pathway common for benzotrichlorides: the free-radical chlorination of the corresponding toluene.

Proposed Synthesis Pathway: The logical precursor, 4-chloro-2-fluorotoluene, would undergo exhaustive chlorination of the methyl group using chlorine gas under UV irradiation or with a radical initiator. This well-established industrial process is used for analogous compounds like p-chlorobenzotrichloride.[4]

Caption: Proposed synthesis of this compound.

Core Reactivity Insights:

-

Hydrolysis: The trichloromethyl group is the primary site of reactivity. It is susceptible to hydrolysis, which can be catalyzed by acids or Lewis acids (e.g., FeCl₃), to form the corresponding 4-chloro-2-fluorobenzoyl chloride.[5] This transformation is a key step in converting the benzotrichloride intermediate into carboxylic acids, esters, or amides, making it a critical gateway for drug development. The reaction's efficiency can be significantly improved by using composite catalysts, such as a mixture of iron trichloride and zinc chloride.[5]

-

Fluorination: The chlorine atoms of the -CCl₃ group can be substituted with fluorine using fluorinating agents like hydrogen fluoride (HF) or antimony trifluoride (SbF₃) to yield the corresponding benzotrifluoride. This conversion is often a crucial step in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, as the trifluoromethyl group can enhance metabolic stability and lipophilicity.

-

Aromatic Substitution: The benzene ring is deactivated towards electrophilic aromatic substitution due to the strongly electron-withdrawing nature of the -CCl₃, -Cl, and -F substituents. Any further substitution would be directed to the positions ortho and para to the fluorine atom, although forcing conditions would be required.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing solubility, absorption, and formulation characteristics. The data presented below are predicted values based on computational models, which provide a reliable starting point for experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 260.0 ± 35.0 °C (at 760 mmHg) | [2] |

| Density | 1.579 ± 0.06 g/cm³ | [2] |

| Physical State | Likely a liquid or low-melting solid at room temperature | Inferred |

Expert Insights:

-

The high boiling point is expected due to the molecule's relatively high molecular weight and the presence of multiple polar C-Cl and C-F bonds, leading to significant intermolecular dipole-dipole interactions.

-

The density being substantially greater than water is characteristic of polyhalogenated organic compounds.

Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and structure of a compound in a research or industrial setting. The following are standard, self-validating protocols for the analysis of this compound.

Purity and Identification via Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC is the ideal technique for separating volatile and thermally stable compounds like benzotrichlorides. Coupling it with a Mass Spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Trustworthiness: This system is self-validating. The retention time from the GC provides a preliminary check, while the mass spectrum provides a molecular fingerprint. The characteristic isotopic pattern of the four chlorine atoms is the definitive validation point.

Caption: Workflow for GC-MS analysis of this compound.

Expected Mass Spectrum Features: The mass spectrum will be highly characteristic due to the presence of four chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6, M+8) with a distinctive intensity ratio. The most intense peak in this cluster will not be the monoisotopic mass but rather the M+2 or M+4 peak. This pattern is a powerful diagnostic tool for confirming the number of chlorine atoms.[6]

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F), providing unambiguous information about the molecule's carbon-hydrogen framework and the presence of fluorine.

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Spectrum: The aromatic region (δ 7.0-8.0 ppm) will show complex multiplets corresponding to the three aromatic protons. The coupling patterns will be influenced by both H-H and H-F coupling.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Expected Spectrum: Expect 7 distinct signals. The -CCl₃ carbon will be significantly downfield (δ ~90-100 ppm). The aromatic carbons will appear between δ 120-140 ppm, with their chemical shifts and splitting patterns influenced by the attached halogens (C-F coupling is particularly informative).

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled spectrum.

-

Expected Spectrum: A single signal (singlet or narrow multiplet) will confirm the presence of the single fluorine atom.

-

Functional Group Analysis by Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates.

-

Data Acquisition: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹.

Expected IR Absorption Bands:

-

C-Cl stretches (Aromatic): ~1100-1000 cm⁻¹

-

C-F stretch (Aromatic): Strong absorption around ~1250-1150 cm⁻¹[7]

-

C-Cl stretches (-CCl₃): Strong absorptions in the fingerprint region, typically ~800-600 cm⁻¹[7]

-

C=C stretches (Aromatic): Peaks in the ~1600-1450 cm⁻¹ region.

-

Aromatic C-H stretches: Above 3000 cm⁻¹.

Safety and Handling

While a complete toxicological profile for this compound is not available, its structure as a halogenated organic compound necessitates stringent safety precautions.[3]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[3]

-

Inhalation/Contact: Avoid breathing vapors or mist.[3] Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3] Keep the container tightly sealed to prevent moisture ingress, which could lead to slow hydrolysis.

-

Fire Hazards: The compound is not expected to be highly flammable, but in the event of a fire, it may decompose to release toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and phosgene.[3] Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]

References

- This compound | 179111-13-8 - ChemicalBook.

- This compound CAS#: 179111-13-8 - ChemicalBook.

- MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)

- CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google P

- CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google P

- A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene - ResearchG

- Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google P

- Halogenated Organic Compounds - Spectroscopy Online.

- Chloro p

Sources

- 1. This compound | 179111-13-8 [chemicalbook.com]

- 2. This compound CAS#: 179111-13-8 [m.chemicalbook.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]

- 5. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 4-Chloro-2-fluorobenzotrichloride (CAS No. 179111-13-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluorobenzotrichloride, with CAS number 179111-13-8, is a halogenated aromatic hydrocarbon of significant interest as a chemical intermediate. Its trifunctional nature, comprising a reactive trichloromethyl group and a di-substituted phenyl ring, offers a versatile platform for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. The presence of both chloro and fluoro substituents on the aromatic ring distinctly influences its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of its physicochemical properties, a probable synthetic route based on established chemical principles, an analysis of its chemical reactivity, potential applications, and essential safety and handling protocols.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in public literature. The following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 179111-13-8 | [1] |

| Molecular Formula | C₇H₃Cl₄F | [1] |

| Molecular Weight | 247.91 g/mol | [1] |

| Boiling Point | 260.0 ± 35.0 °C (Predicted) | [1] |

| Density | 1.579 g/cm³ (Predicted) | [1] |

| Physical State | Expected to be a liquid at room temperature | Inferred |

Synthesis Methodology

Proposed Synthetic Pathway: Free-Radical Chlorination

The synthesis can be logically broken down into two main stages: initiation and propagation.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous procedures for the synthesis of similar benzotrichloride derivatives.[4]

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a condenser, and a thermometer. The outlet of the condenser is connected to a scrubber to neutralize excess chlorine gas and hydrogen chloride byproduct.

-

Charging the Reactor: The reactor is charged with 4-chloro-2-fluorotoluene (the starting material).

-

Initiation: The reaction mixture is heated to a temperature of 100-140°C. A radical initiator, such as azobisisobutyronitrile (AIBN), is added in catalytic amounts, or the reaction is initiated by exposure to ultraviolet (UV) light.

-

Chlorination: Chlorine gas is bubbled through the heated reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

Monitoring the Reaction: The progress of the reaction is monitored by gas chromatography (GC) to track the disappearance of the starting material and the formation of the intermediate benzyl chloride and benzal chloride, and finally the desired benzotrichloride.

-

Completion and Work-up: Once the reaction is complete, the chlorine gas flow is stopped, and the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the trichloromethyl group, with the halogenated aromatic ring influencing the reaction rates and directing further substitutions.

Hydrolysis

The trichloromethyl group is highly susceptible to hydrolysis, which is a key reaction for converting benzotrichlorides into more stable and useful derivatives.[3]

Caption: Hydrolysis of this compound to 4-Chloro-2-fluorobenzoic acid.

This hydrolysis can be carried out with water, often in the presence of a catalyst such as ferric chloride, to produce 4-chloro-2-fluorobenzoic acid.[4] This carboxylic acid derivative is a valuable building block in its own right for the synthesis of pharmaceuticals and other fine chemicals.[5]

Friedel-Crafts Reactions

The benzotrichloride can act as an electrophile in Friedel-Crafts reactions with aromatic compounds, although the presence of the deactivating chloro and fluoro groups on its own ring makes it less reactive than unsubstituted benzotrichloride.

Halogen Exchange

The trichloromethyl group can undergo halogen exchange reactions. For instance, reaction with anhydrous hydrogen fluoride (HF) can convert the -CCl₃ group to a -CF₃ group, yielding 4-chloro-2-fluoro-benzotrifluoride.[6]

Potential Applications in Drug Development and Agrochemicals

While specific applications for this compound are not widely documented, its structural motifs are present in numerous bioactive molecules. Halogenated aromatic compounds are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[5][7][8]

-

Pharmaceutical Synthesis: The 4-chloro-2-fluorobenzoyl moiety, accessible from this compound via hydrolysis, could be incorporated into various drug candidates. The presence of chlorine and fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5]

-

Agrochemical Synthesis: Benzotrichloride derivatives are precursors to various herbicides and pesticides.[2] The resulting benzoic acids or benzoyl chlorides can be used to create esters and amides with desired herbicidal or insecticidal activity. The specific substitution pattern of this compound makes it a candidate for the synthesis of novel crop protection agents.[9]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the known hazards of related compounds like benzotrichloride and other chlorinated hydrocarbons, stringent safety precautions are necessary.[10][11]

-

General Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Inhalation: Avoid inhaling vapors or mists.[1] In case of inhalation, move to fresh air and seek medical attention if symptoms develop.[1]

-

Skin and Eye Contact: Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

-

Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.[1] Do not induce vomiting.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[1]

-

Fire Hazards: While not highly flammable, it may decompose upon heating to produce toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride.[1] Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

Conclusion

This compound is a chemical intermediate with significant potential, primarily due to its reactive trichloromethyl group and substituted aromatic ring. While detailed experimental data on this specific compound is sparse, its synthesis and reactivity can be reliably inferred from well-established chemical principles governing related compounds. Its utility as a precursor to valuable building blocks like 4-chloro-2-fluorobenzoic acid positions it as a compound of interest for researchers in the pharmaceutical and agrochemical sectors. As with all reactive chemical intermediates, strict adherence to safety protocols is paramount during its handling and use. Further research into the specific properties and applications of this compound is warranted to fully exploit its synthetic potential.

References

- [Reference for a similar synthesis, not directly for the target molecule, but provides a basis for the proposed method.]

- MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)

- Benzotrichloride: Synthesis, Reactivity, and Industrial Applications with Safety Considerations - Sinocure Chemical Group. (URL not available)

- 4 Chloro Benzotrichloride | Manufacturer, Supplier from Anand - Bromchem Labor

- Safety Data Sheet 4-chlorobenzotrifluoride Revision 4, Date 08 Apr 2022 - Redox. (URL not available)

- CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google P

- CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google P

- The Role of 4-Chloro-2-fluoronitrobenzene in Agrochemical Synthesis. (URL not available)

- [Reference for general reactivity of benzotrichlorides, not specific to the target compound.]

- 4-Chloro-2-fluorobenzoic acid synthesis - ChemicalBook. (URL not available)

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL not available)

- ACROS ORGANICS - Material Safety Data Sheet - 4-Chlorobenzotrifluoride, 98%. (URL not available)

- Preparation of chlorobenzotrifluoride compounds - European Patent Office - EP 0150587 B1. (URL not available)

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. ([Link])

-

Benzyl Chloride, Benzal Chloride, and Benzotrichloride - ResearchGate. ([Link])

-

Benzyl Chloride, Benzal Chloride, and Benzotrichloride | Request PDF - ResearchGate. ([Link])

- [Reference for spectroscopic data of a rel

- [Reference for general information on a rel

- CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google P

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. ([Link])

- [Reference for general reactivity of halogen

- Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis - Benchchem. (URL not available)

- EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene - Google P

- High Purity 4-Chloro-2-fluorobenzonitrile: Pharmaceutical & Agrochemical Intermediate Manufacturer - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P

-

4-Chloro-2-fluorotoluene | C7H6ClF | CID 520630 - PubChem - NIH. ([Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. ([Link])

-

Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- - the NIST WebBook. ([Link])

- US4593144A - Process for preparing substituted benzotrichloride compounds - Google P

- [Reference for general spectroscopic problem solving.]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. ([Link])

- [Reference for general free radical halogen

-

Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids - MDPI. ([Link])

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. ([Link])

-

Spectroscopy Problems - Organic Chemistry at CU Boulder. ([Link])

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]

- 7. bromchemlaboratories.in [bromchemlaboratories.in]

- 8. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. redox.com [redox.com]

Introduction: Elucidating the Molecular Architecture of a Key Intermediate

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-2-fluorobenzotrichloride

This compound (C₇H₃Cl₄F) is a halogenated aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the manufacturing of agrochemicals, pharmaceuticals, and dyes.[1][2] Its chemical reactivity is largely dictated by the interplay of its substituents: the electron-withdrawing trichloromethyl group (-CCl₃) and the halogen atoms on the aromatic ring.[1][3] Accurate structural confirmation and purity assessment of this molecule are paramount for ensuring the desired outcomes in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular connectivity and electronic environment.

¹H NMR Spectroscopy: A Map of the Aromatic Protons

Theoretical Insight: The chemical shift, integration, and multiplicity (splitting pattern) of proton signals reveal their electronic environment, relative numbers, and the proximity of neighboring protons, respectively. In this compound, the three aromatic protons are chemically distinct, and their signals will be influenced by coupling to each other and, significantly, to the ¹⁹F nucleus.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment | Rationale |

| ~ 7.85 | dd | JH-H ≈ 8.5 Hz, JH-F ≈ 6.0 Hz | 1H | H-6 | This proton is ortho to the electron-withdrawing -CCl₃ group, leading to a downfield shift. It exhibits ortho coupling to H-5 and a weaker four-bond coupling to the fluorine atom. |

| ~ 7.40 | dd | JH-H ≈ 8.5 Hz, JH-H ≈ 2.0 Hz | 1H | H-5 | This proton is ortho to the chlorine atom and meta to the -CCl₃ group. It shows ortho coupling to H-6 and meta coupling to H-3. |

| ~ 7.25 | t | JH-H ≈ 8.5 Hz, JH-F ≈ 8.5 Hz | 1H | H-3 | This proton is ortho to the fluorine atom, resulting in a strong ortho H-F coupling. The signal appears as a triplet due to similar ortho H-H and H-F coupling constants. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum at a frequency of 500 MHz. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans are typically averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Theoretical Insight: ¹³C NMR provides information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment. The presence of fluorine will induce significant C-F coupling, which is invaluable for definitive assignments. The -CCl₃ carbon signal is often broad or of low intensity and can be challenging to observe.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JC-F, Hz) | Assignment | Rationale |

| ~ 160 | d | ¹JC-F ≈ 255 Hz | C-2 | The carbon directly bonded to fluorine exhibits a large one-bond coupling constant and is shifted significantly downfield due to fluorine's electronegativity.[4] |

| ~ 136 | d | ³JC-F ≈ 4 Hz | C-4 | The carbon bearing the chlorine atom shows a smaller three-bond coupling to fluorine. |

| ~ 133 | d | ³JC-F ≈ 9 Hz | C-6 | This protonated carbon shows a typical three-bond coupling to fluorine. |

| ~ 131 | s | - | C-1 | This quaternary carbon is adjacent to the electron-withdrawing -CCl₃ group. Any coupling to fluorine would be weak. |

| ~ 126 | d | ²JC-F ≈ 22 Hz | C-5 | This carbon shows a characteristic two-bond coupling to the fluorine atom. |

| ~ 118 | d | ²JC-F ≈ 25 Hz | C-3 | This carbon, adjacent to the fluorine-bearing carbon, also exhibits a strong two-bond C-F coupling. |

| ~ 95 | s | - | -CCl₃ | The carbon of the trichloromethyl group is highly deshielded by the three chlorine atoms and typically appears in this region. The signal can be broad due to quadrupolar relaxation effects of the chlorine nuclei.[5] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Insight: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100 - 3000 | Medium | C-H (aromatic) | Stretching |

| 1600, 1485 | Strong-Medium | C=C (aromatic) | Ring Stretching |

| 1250 - 1200 | Strong | C-F (aryl) | Stretching |

| 1100 - 1000 | Strong | C-Cl (aryl) | Stretching |

| 850 - 750 | Strong | C-Cl (-CCl₃) | Asymmetric/Symmetric Stretching |

| 900 - 675 | Strong | C-H (aromatic) | Out-of-plane Bending |

Causality: The high intensity of the C-F and C-Cl stretching bands is due to the large change in dipole moment during these vibrations.[6] The precise positions of the aromatic C=C stretching and C-H bending bands are diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Insight: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides structural clues. The presence of chlorine, with its two stable isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), creates a highly characteristic isotopic pattern.[7]

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of C₇H₃³⁵Cl₄F is 245.9. However, due to the four chlorine atoms, a cluster of peaks will be observed. The nominal molecular ion peak will be at m/z 246 (for the most abundant isotopes).

-

Isotopic Pattern: The key diagnostic feature will be the isotopic cluster for the [C₇H₃Cl₄F]⁺ ion. The relative intensities of the M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺, and [M+8]⁺ peaks will be in a ratio of approximately 100 : 130 : 63 : 14 : 1. This distinctive pattern is a definitive indicator of a species containing four chlorine atoms.[8]

-

Major Fragmentations: Fragmentation pathways favor the formation of stable carbocations.[9][10]

-

Loss of a Chlorine Radical: The most common initial fragmentation will be the loss of a Cl• radical from the -CCl₃ group to form a stable dichlorobenzyl cation. [C₇H₃Cl₄F]⁺• → [C₇H₃Cl₃F]⁺ + Cl• (m/z 211, and its isotopic cluster)

-

Loss of the -CCl₃ Radical: Cleavage of the C-C bond can lead to the loss of the trichloromethyl radical. [C₇H₃Cl₄F]⁺• → [C₆H₃ClF]⁺ + •CCl₃ (m/z 130, and its isotopic cluster)

-

Predicted Fragmentation Pathway in Mass Spectrometry

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is unequivocally achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise arrangement of the aromatic core, with H-F and C-F couplings providing definitive assignment markers. IR spectroscopy confirms the presence of key functional groups, including the aryl-fluoride and multiple carbon-chlorine bonds. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and elemental composition through its unique and characteristic four-chlorine isotopic pattern, while fragmentation analysis corroborates the structural features. This guide provides the predictive data and interpretive logic essential for researchers in synthetic and analytical chemistry to confidently verify the identity and purity of this important chemical intermediate.

References

- Supporting Information for a chemical synthesis paper. (2014). Chem. Commun., 50, 2330–2333.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Lisec, J., & Schliemann, H. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Glish, G. L. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Rossberg, M., et al. (2006). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzotrichloride. Retrieved from [Link]

-

Wang, Z., et al. (2005). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzotrichloride. PubChem. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. Retrieved from [Link]

-

All About Chemistry. (2023). Chloro pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-2-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Rossberg, M., et al. (2006). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate. Retrieved from [Link]

-

S D Fine-Chem Ltd. (n.d.). BENZOTRICHLORIDE. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzotrichloride - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Benzotrichloride | C6H5CCl3 | CID 7367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. whitman.edu [whitman.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

solubility and stability of 4-Chloro-2-fluorobenzotrichloride

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-fluorobenzotrichloride

Abstract

This compound is a halogenated aromatic compound with significant potential as an intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse environmental conditions. Publicly available data on this specific molecule is limited; therefore, this guide provides a comprehensive framework for its characterization. By leveraging first principles of physical organic chemistry and drawing parallels with structurally analogous compounds, we outline the expected solubility and stability profiles. More importantly, this document serves as a practical manual, presenting detailed, field-proven protocols for determining these critical parameters in a research and development setting. The methodologies described are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific rigour and regulatory compliance.

Predicted Physicochemical Profile and Solubility

The molecular structure of this compound, featuring a dichlorophenyl ring and a trichloromethyl group, dictates its physicochemical behaviour. The presence of multiple chlorine atoms and a fluorine atom imparts significant lipophilicity. The trichloromethyl group is a key reactive site, particularly susceptible to nucleophilic attack, which is a critical consideration for both solubility and stability.

Structural Influence on Solubility

-

Lipophilicity: The high degree of halogenation suggests the molecule is nonpolar and lipophilic. Therefore, it is predicted to have very low solubility in aqueous media. PubChem data for the closely related 4-Chlorobenzotrichloride confirms its insolubility in water.[1]

-

Organic Solvents: High solubility is anticipated in a range of common nonpolar and polar aprotic organic solvents. Due to its nonpolar nature, it should be readily soluble in hydrocarbons (e.g., hexanes, toluene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran). It is expected to be sparingly soluble in polar protic solvents like alcohols, as it cannot act as a hydrogen bond donor and only weakly as an acceptor.

Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a systematic solubility assessment is required. The following protocol describes a standard equilibrium shake-flask method, which is a gold standard for determining thermodynamic solubility.

Experimental Workflow: Solubility Assessment

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of solvents representing different polarity classes (e.g., Water, Methanol, Acetonitrile, Tetrahydrofuran, Dichloromethane, Toluene).

-

Preparation of Saturated Solutions: In separate, sealed vials, add an excess amount of this compound to a known volume of each solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Quantify the concentration against a standard curve prepared from a known stock solution.

-

Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Table 1: Template for Reporting Solubility Data

| Solvent | Class | Temperature (°C) | Solubility (mg/mL) | Notes |

|---|---|---|---|---|

| Purified Water | Polar Protic | 25 | Expected to be <0.1 | |

| Methanol | Polar Protic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Dichloromethane | Chlorinated | 25 | Expected to be high | |

| Toluene | Nonpolar | 25 | Expected to be high |

| Hexanes | Nonpolar | 25 | | |

Chemical Stability and Forced Degradation

Understanding the chemical stability of this compound is paramount for defining its storage requirements, handling procedures, and predicting its degradation pathways. The benzotrichloride functional group is the most significant liability, being highly susceptible to hydrolysis. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify likely degradation products and establish the stability-indicating power of analytical methods.[2][3]

Primary Degradation Pathway: Hydrolysis

The trichloromethyl group is readily hydrolyzed in the presence of water, which can be catalyzed by acid or base, to form the corresponding benzoyl chloride, and subsequently the benzoic acid derivative. This is a well-established reaction for benzotrichlorides.[4][5] The reaction proceeds via nucleophilic substitution, where water attacks the electrophilic carbon of the -CCl₃ group.

Framework for Forced Degradation Studies

Forced degradation studies should be designed to achieve a target degradation of 5-20% of the parent compound to ensure that degradation products are generated at sufficient levels for detection and characterization without completely consuming the parent drug.[3] The study should encompass hydrolytic, oxidative, photolytic, and thermal stress conditions.[2][6]

Experimental Workflow: Forced Degradation Study

Caption: General Workflow for a Forced Degradation Study.

Detailed Protocols for Stress Conditions

A validated stability-indicating HPLC method is a prerequisite for these studies. The method must be capable of resolving the parent peak from all process impurities and degradation products.

A. Hydrolytic Degradation [3]

-

Acid Hydrolysis: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60 °C) and sample at appropriate time points.

-

Base Hydrolysis: Prepare a solution as above and add an equal volume of 0.1 M to 1 M sodium hydroxide. Keep this solution at room temperature, as base-catalyzed hydrolysis of the benzotrichloride group is expected to be rapid. Sample at early time points.

-

Neutral Hydrolysis: Prepare a solution as above and add an equal volume of purified water. Heat the solution (e.g., at 60-80 °C) and sample at appropriate time points.

B. Oxidative Degradation

-

Prepare a solution of the compound and treat it with a solution of hydrogen peroxide (e.g., 3-30%).

-

Store the solution at room temperature, protected from light.

-

Sample at various time points, analyzing for degradation. The aromatic ring may be susceptible to oxidation, though the electron-withdrawing groups offer some protection.

C. Photolytic Degradation (as per ICH Q1B) [7][8]

-

Expose a solid sample and a solution of the compound in a chemically inert, transparent container to a light source that provides a combination of UV and visible light.

-

The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[8]

-

A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

-

Analyze the exposed and control samples after the exposure period.

D. Thermal Degradation

-

Solid State: Place the solid compound in a controlled temperature chamber (e.g., 80 °C).

-

Solution State: Prepare a solution of the compound in a suitable inert solvent and place it in the same temperature chamber.

-

Sample at various time points and analyze for degradation.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Typical Reagents & Conditions | Potential Degradation Site | Expected Primary Degradant(s) |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60 °C | Trichloromethyl group | 4-Chloro-2-fluorobenzoyl chloride, 4-Chloro-2-fluorobenzoic acid |

| Base Hydrolysis | 0.1 M NaOH, Room Temp | Trichloromethyl group | 4-Chloro-2-fluorobenzoic acid (as salt) |

| Oxidation | 3% H₂O₂, Room Temp | Aromatic Ring / Benzyl Carbon | Hydroxylated species, ring-opened products |

| Photolysis | ICH Q1B light source | C-Cl bonds, Aromatic Ring | Radical-mediated products, dehalogenated species |

| Thermal (Dry Heat) | 80 °C | Weakest covalent bonds | Decomposition may occur at higher temperatures |

Conclusion

While specific empirical data for this compound is not widely published, a robust scientific understanding of its properties can be developed through a systematic experimental approach. Its solubility is predicted to be high in nonpolar organic solvents and extremely low in water. The compound's primary stability liability is the trichloromethyl group, which is highly susceptible to hydrolysis. The comprehensive protocols for solubility determination and forced degradation studies provided in this guide offer a clear and authoritative pathway for researchers to thoroughly characterize this valuable chemical intermediate. Adherence to these methodologies will generate the critical data needed to support its use in drug development and other scientific applications, ensuring both product quality and regulatory acceptance.

References

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]

-

PubChem. (n.d.). 4-Chlorobenzotrichloride. National Center for Biotechnology Information. [Link]

- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Patil, A. S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Sources

- 1. 4-Chlorobenzotrichloride | C7H4Cl4 | CID 21277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 5. 4-Chlorobenzotrichloride | 5216-25-1 [chemicalbook.com]

- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

Introduction: The Strategic Importance of 4-Chloro-2-fluorobenzotrichloride

An In-Depth Technical Guide to the Reaction Mechanisms of 4-Chloro-2-fluorobenzotrichloride

This compound is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules. Its utility stems from the unique interplay of its substituents: a reactive trichloromethyl group and a uniquely substituted aromatic ring. This guide provides an in-depth exploration of the core reaction mechanisms involving this versatile intermediate, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. The strategic placement of the chloro, fluoro, and trichloromethyl groups allows for selective transformations at multiple sites, making it a valuable building block for pharmaceuticals and agrochemicals.[1][2]

The trichloromethyl (-CCl₃) group serves as a synthetic equivalent of a carboxylic acid or an acid chloride, accessible through hydrolysis.[3][4] The aromatic chlorine and fluorine atoms modulate the ring's electron density and provide sites for nucleophilic aromatic substitution (SNAr).[5] Understanding the distinct reactivity of each functional group is paramount to harnessing the full synthetic potential of this molecule.

PART 1: Reactivity of the Trichloromethyl Group

The -CCl₃ group is the most reactive site on the molecule under many conditions. Its chemistry is dominated by hydrolysis, which can be controlled to yield either the carboxylic acid or the intermediate acid chloride.

Complete Hydrolysis to 4-Chloro-2-fluorobenzoic Acid

The full hydrolysis of the benzotrichloride moiety to a benzoic acid is a cornerstone transformation. This reaction proceeds via a stepwise mechanism, typically under acidic or alkaline conditions, often with catalytic assistance.

Mechanistic Insight (Acid-Catalyzed): The reaction is often catalyzed by Lewis acids (e.g., FeCl₃, ZnCl₂) or strong protic acids (e.g., H₂SO₄).[6] The catalyst coordinates to a chlorine atom of the trichloromethyl group, making the carbon atom more electrophilic and susceptible to attack by water. This process repeats, forming a gem-trichlorocarbinol intermediate which is unstable and eliminates HCl to form the corresponding acyl chloride. The acyl chloride is then further hydrolyzed to the carboxylic acid. The rate of hydrolysis for benzotrichloride itself has been found to be independent of pH over a wide range, suggesting a mechanism that may involve a slow, unimolecular ionization to a dichlorophenylcarbonium ion intermediate, which is then rapidly attacked by water.[7]

Diagram: Acid-Catalyzed Hydrolysis of the -CCl₃ Group

Caption: Stepwise mechanism for the acid-catalyzed hydrolysis of the trichloromethyl group.

Partial Hydrolysis to 4-Chloro-2-fluorobenzoyl Chloride

Controlling the stoichiometry of water and the reaction conditions allows for the isolation of the intermediate, 4-chloro-2-fluorobenzoyl chloride. This is a critical reaction as acyl chlorides are themselves highly valuable synthetic intermediates.[4]

Causality Behind Experimental Choices: To achieve partial hydrolysis, the reaction is typically run with a limited amount of water, often in the presence of a Lewis acid catalyst like ferric chloride or zinc chloride.[6] The catalyst enhances the rate of the first hydrolysis step to the acid chloride. By maintaining a low water concentration and moderate temperatures (e.g., 120-130 °C), the subsequent hydrolysis of the more stable acid chloride to the carboxylic acid is minimized.[6]

| Parameter | Complete Hydrolysis | Partial Hydrolysis (to Acyl Chloride) |

| Primary Reagent | Water (excess) | Water (stoichiometric or slightly more) |

| Catalyst | Lewis Acids (FeCl₃, ZnCl₂) or base | Lewis Acids (FeCl₃, ZnCl₂)[6] |

| Typical Temp. | 80 - 120 °C[8] | 120 - 140 °C[6] |

| Key Condition | Ensure complete conversion | Precise control of water addition |

| Primary Product | 4-Chloro-2-fluorobenzoic acid | 4-Chloro-2-fluorobenzoyl chloride |

Table 1: Comparison of conditions for complete vs. partial hydrolysis.

PART 2: Reactivity of the Aromatic Ring

The halogen substituents on the aromatic ring dictate its reactivity towards both nucleophilic and electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing trichloromethyl group, in addition to the inherent electronegativity of the chlorine and fluorine atoms, activates the aromatic ring towards nucleophilic attack. Such reactions proceed via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[5][9]

Mechanistic Insight: Nucleophilic aromatic substitution is favorable only when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge in the Meisenheimer intermediate.[5] In this compound:

-

Attack at C4 (para to -CCl₃): The -CCl₃ group at position 1 can stabilize the negative charge developed from nucleophilic attack at the C4 position (bearing the -Cl).

-

Attack at C2 (ortho to -CCl₃): Similarly, the -CCl₃ group can stabilize the charge from an attack at the C2 position (bearing the -F).

Fluorine is generally a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which makes the carbon it is attached to more electrophilic and helps stabilize the intermediate. Therefore, reactions with nucleophiles like amines, alkoxides, or thiols may preferentially substitute the fluorine atom.[10][11]

Diagram: SNAr Mechanism with an Amine

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) with an amine.

Electrophilic Aromatic Substitution (EAS)

While the ring is generally deactivated towards electrophilic attack due to its electron-withdrawing substituents, reactions like nitration or further halogenation can be forced under harsh conditions.[12] The directing effects of the existing substituents must be considered:

-

-CCl₃ group: Strongly deactivating and a meta-director due to its powerful inductive electron-withdrawing effect.[13]

-

-Cl and -F groups: Both are deactivating overall but are ortho, para-directors due to the ability of their lone pairs to donate electron density via resonance.

The outcome of an EAS reaction will be a complex mixture, with the regioselectivity determined by a balance of these competing directing effects and steric hindrance.

PART 3: Experimental Protocols & Workflows

The following protocols are presented as self-validating systems. Adherence to these steps, with appropriate analytical monitoring (e.g., TLC, GC-MS), ensures reproducibility and high purity.

Protocol 1: Synthesis of 4-Chloro-2-fluorobenzoic Acid via Complete Hydrolysis

This protocol details the complete hydrolysis of this compound using a Lewis acid catalyst.

Safety Precautions:

-

Work in a well-ventilated fume hood at all times.[14]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[15]

-

4-Chlorobenzotrichloride and its derivatives are lachrymators and corrosive. Avoid inhalation and skin contact.[16]

-

The reaction evolves significant amounts of HCl gas, which must be neutralized using a gas scrubber containing a basic solution (e.g., NaOH).[8]

Materials & Equipment:

-

This compound

-

Anhydrous Ferric Chloride (FeCl₃) or Zinc Chloride (ZnCl₂)

-

Deionized Water

-

Concentrated Hydrochloric Acid (for workup)

-

Toluene or other suitable solvent for extraction

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, dropping funnel, and a gas outlet to a scrubber.

Procedure:

-

Charge the round-bottom flask with this compound (1.0 eq) and the Lewis acid catalyst (e.g., FeCl₃, 0.05 eq).

-

Heat the mixture to 100-110 °C with vigorous stirring.

-

Add water (3.0-4.0 eq) dropwise via the dropping funnel over a period of 1-2 hours. The rate of addition must be controlled to manage the exothermic reaction and the vigorous evolution of HCl gas.

-

After the addition is complete, maintain the temperature at 110-120 °C and continue stirring for an additional 2-4 hours, or until GC/TLC analysis indicates the complete consumption of the starting material and intermediates.

-

Cool the reaction mixture to room temperature. A solid mass of the crude product should form.

-

Add toluene to the flask and heat briefly to dissolve the product, leaving behind the inorganic catalyst.

-

Filter the hot solution to remove the catalyst.

-

Wash the organic filtrate with water, then with a brine solution.

-

Evaporate the solvent under reduced pressure to yield the crude 4-Chloro-2-fluorobenzoic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified product.[8]

Diagram: Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 4-chloro-2-fluorobenzoic acid.

Conclusion

This compound is a potent synthetic intermediate whose reactivity is governed by the distinct chemical properties of its trichloromethyl group and its substituted aromatic ring. The -CCl₃ group provides a reliable handle for the synthesis of carboxylic acids and acid chlorides through controlled hydrolysis. Concurrently, the electron-deficient aromatic ring is primed for nucleophilic substitution, offering a pathway to introduce further complexity. A thorough, mechanism-based understanding of these competing and complementary reactivities is essential for designing efficient and selective synthetic routes for advanced materials, pharmaceuticals, and agrochemicals.

References

-

Tanabe, K., & Sano, T. (1966). THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE. Journal of the Research Institute for Catalysis, Hokkaido University. [Link]

-

Wikipedia. (n.d.). Benzotrichloride. [Link]

-

Redox. (2022, April 8). Safety Data Sheet 4-chlorobenzotrifluoride. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. [Link]

-

ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. [Link]

-

Chemcess. (2024, April 11). Benzotrichloride: Properties, Reactions, Production And Uses. [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]

-

Chemistry Stack Exchange. (2019, September 30). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. [Link]

- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

Organic Chemistry Portal. (n.d.). Synthesis of trichloromethyl carbinols. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Efficiency: 4-Chloro-2-Fluorobenzoic Acid Supplier's Synthetic Route Analysis. [Link]

-

Al-Howsawy, H. O. M., et al. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate. [Link]

- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

-

eCampusOntario Pressbooks. (n.d.). 22.5 Aromatic Reactions. [Link]

-

Bromchem Laboratories. (n.d.). 4 Chloro Benzotrichloride. [Link]

-

G. M. Nichols, et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

-

ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

ResearchGate. (2015). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. [Link]

-

Chemistry LibreTexts. (2021, December 11). 8.10: Reactions of Aromatic Compounds- Introduction of one group onto the ring. [Link]

-

PubMed. (n.d.). New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. [Link]

-

YouTube. (2018, August 14). Friedel-Crafts alkylation of an aromatic ring. [Link]

-

PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

-

Chemguide. (n.d.). THE REACTIONS OF ARYL HALIDES (HALOGENOARENES). [Link]

- Google Patents. (n.d.). US5157173A - Process for 4-chlorobenzotrichloride.

-

PubChem. (n.d.). 4-Chlorobenzotrichloride. [Link]

-

PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

PubMed. (2015, October 1). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Chemguide. (n.d.). electrophilic substitution - the alkylation of benzene. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. bromchemlaboratories.in [bromchemlaboratories.in]

- 3. researchgate.net [researchgate.net]

- 4. chemcess.com [chemcess.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. [PDF] THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Safety and Handling of 4-Chloro-2-fluorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluorobenzotrichloride (CAS No. 179111-13-8) is a halogenated aromatic compound with potential applications in organic synthesis, serving as an intermediate in the development of novel pharmaceutical and agrochemical products. Its unique substitution pattern, featuring a trichloromethyl group, a chlorine atom, and a fluorine atom on the benzene ring, imparts specific reactivity that is of interest to medicinal and process chemists. However, these same structural features necessitate a thorough understanding and strict adherence to safety and handling protocols. The benzotrichloride moiety, in particular, is associated with significant health hazards, including potential carcinogenicity and corrosive properties upon hydrolysis.

This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required when working with this compound. The information herein is synthesized from available safety data for the compound and its structural analogs, aiming to provide a robust framework for its safe utilization in a laboratory and research setting.

Hazard Identification and GHS Classification

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1][2] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1][2] |

| Carcinogenicity | Category 1B | H350: May cause cancer.[1][2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2] |

Signal Word: Danger

Hazard Pictograms:

GHS Pictograms for Inferred Hazards

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₄F | [3][4] |

| Molecular Weight | 247.91 g/mol | [3][4] |

| CAS Number | 179111-13-8 | [3][4][5] |

| Appearance | Data not available | |

| Boiling Point | 260 °C at 760 mmHg | [4] |

| Density | 1.579 g/cm³ | [4] |

| Flash Point | 123.7 °C | [4] |

| Vapor Pressure | 0.0204 mmHg at 25°C | [4] |

| Solubility | Data not available. Likely soluble in organic solvents. Hydrolyzes in water. |

Safe Handling and Storage

Given the inferred hazards, particularly its corrosive nature and potential carcinogenicity, stringent protocols for handling and storage must be implemented.

Engineering Controls

The primary defense against exposure is the use of robust engineering controls.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3]

-